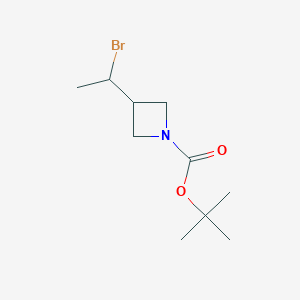

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18058541

Molecular Formula: C10H18BrNO2

Molecular Weight: 264.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18BrNO2 |

|---|---|

| Molecular Weight | 264.16 g/mol |

| IUPAC Name | tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | XBCLFXIDLLRPCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CN(C1)C(=O)OC(C)(C)C)Br |

Introduction

Chemical and Physical Properties

Structural Characteristics

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate consists of a four-membered azetidine ring substituted with a bromoethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations . Key spectral data include:

-

IR: Peaks at 1,664–1,681 cm (C=O stretch) and 725 cm (C-Br stretch).

-

H NMR: Signals at δ 3.5–4.1 ppm (azetidine CH), δ 1.4 ppm (tert-butyl CH), and δ 1.8–2.2 ppm (bromoethyl CHBr) .

-

C NMR: Resonances at δ 155 ppm (Boc carbonyl), δ 35 ppm (azetidine CH), and δ 30 ppm (tert-butyl carbons) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.16 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Soluble in DCM, DMF, THF | |

| Stability | Sensitive to moisture, light |

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions yields the azetidine core .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine installs the Boc group .

-

Bromination: Reaction of the azetidine intermediate with or introduces the bromoethyl moiety .

Optimization and Yield

-

Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates and facilitate reaction homogeneity .

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions .

-

Purity: Gas chromatography (GC) analyses confirm purities >98%, with column chromatography (silica gel, hexane/EtOAc) as the standard purification method .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions to form carbon-nitrogen or carbon-carbon bonds. Examples include:

-

Anticancer Agents: Analogous azetidine derivatives exhibit cytotoxicity against and cell lines .

-

Antimicrobials: Thiazole- and triazole-containing analogs demonstrate activity against and .

Ligand Design

The azetidine scaffold serves as a rigid backbone for developing ligands targeting G protein-coupled receptors (GPCRs) and kinases . For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (a structural analog) is used in synthesizing RORγt modulators for autoimmune disease treatment .

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| TRC | 25 mg | 265 | 95% |

| AK Scientific | 100 mg | 856 | 95% |

| Chemenu | 5 g | 1,869 | 95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume